3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-2-13-5-7-14(8-6-13)9-10-15(17)16-11-3-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ |
InChI Key |
XJXGZGGEDOXYCR-MDZDMXLPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)N2CCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-ethylbenzaldehyde with acetone to form 4-ethylchalcone.
Michael Addition: The 4-ethylchalcone undergoes a Michael addition with pyrrolidine to yield the final product.
The reaction conditions for these steps generally include:
Aldol Condensation: Carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Michael Addition: Conducted in an organic solvent like ethanol or methanol, with the reaction mixture being stirred at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-ethylbenzoic acid or 4-ethylbenzophenone.
Reduction: Production of 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-one or 3-(4-ethylphenyl)-1-(pyrrolidin-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations in related chalcones include:
- Ring A modifications : Substitution with nitro, methoxy, or heterocyclic groups.
- Ring B modifications : Presence of halogens, hydroxyl, or alkyl groups.
Impact of Substituents on Activity
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 4-nitrophenyl in ) or halogens (e.g., 4-bromo in 2j ) enhance inhibitory activity due to increased electrophilicity of the α,β-unsaturated ketone, facilitating Michael addition with biological targets.
- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups (e.g., Chalcone 1 ) improve antioxidant activity by stabilizing free radicals. The ethyl group in the target compound, being weakly EDG, may reduce reactivity compared to nitro analogues but enhance membrane permeability .
- Heterocyclic Substituents : Pyrrolidine (target compound) and furan () introduce steric and electronic diversity. Pyrrolidine’s flexibility may aid in binding to enzymes, while furan’s π-system could engage in stacking interactions.
Q & A
Q. How can machine learning accelerate the discovery of derivatives with tailored properties?
- Methodological Answer : Graph neural networks (GNNs) trained on PubChem datasets predict solubility, logP, and bioavailability. Transfer learning fine-tunes models using experimental data (e.g., melting points, IC) for specific targets. High-throughput virtual screening (HTVS) prioritizes candidates for synthesis, reducing trial-and-error iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
